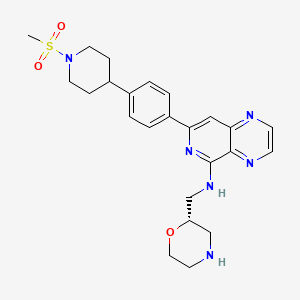Sovleplenib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of sovleplenib, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation. Syk, a non-receptor cytoplasmic, BCR-associated tyrosine kinase, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies; it plays a key role in B-cell receptor signaling.
Sovleplenib
CAS No.: 1415792-84-5
Cat. No.: VC14553534
Molecular Formula: C24H30N6O3S
Molecular Weight: 482.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1415792-84-5 |
|---|---|
| Molecular Formula | C24H30N6O3S |
| Molecular Weight | 482.6 g/mol |
| IUPAC Name | 7-[4-(1-methylsulfonylpiperidin-4-yl)phenyl]-N-[[(2S)-morpholin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine |
| Standard InChI | InChI=1S/C24H30N6O3S/c1-34(31,32)30-11-6-18(7-12-30)17-2-4-19(5-3-17)21-14-22-23(27-9-8-26-22)24(29-21)28-16-20-15-25-10-13-33-20/h2-5,8-9,14,18,20,25H,6-7,10-13,15-16H2,1H3,(H,28,29)/t20-/m0/s1 |
| Standard InChI Key | NJIAKNWTIVDSDA-FQEVSTJZSA-N |
| Isomeric SMILES | CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NC[C@@H]5CNCCO5 |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NCC5CNCCO5 |
Introduction
Mechanism of Action and Pharmacodynamics
Syk Signaling Pathway Inhibition
Syk activation initiates downstream signaling cascades involving phospholipase C gamma (PLCγ), mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinase (PI3K)-Akt pathways, which are critical for B-cell survival and antigen presentation . Sovleplenib binds Syk’s ATP-binding pocket, inhibiting autophosphorylation and subsequent signal transduction. In vitro, Sovleplenib achieves half-maximal inhibitory concentrations () of 0.157 μM in human whole blood B-cell activation assays, demonstrating potent suppression of phosphorylated Syk, BLNK, ERK, and AKT .
Antitumor and Immunomodulatory Effects
In B-cell lymphoma models, Sovleplenib induces apoptosis and inhibits cell proliferation at lower values compared to other Syk inhibitors . For autoimmune applications, Syk blockade reduces antibody-mediated platelet destruction in ITP by dampening Fcγ receptor signaling in macrophages .
Clinical Development and Efficacy
Phase I Studies in B-Cell Malignancies
A dose-escalation study (NCT03483948) enrolled 27 patients with relapsed/refractory mature B-cell tumors, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . Key findings include:
| Parameter | Result |
|---|---|
| Recommended Phase II Dose | 600 mg QD (>65 kg); 400 mg QD (≤65 kg) |
| Objective Response Rate (ORR) | 22.2% (6/27) |
| Median Time to Response | 2.1 months |
Dose-limiting toxicities included grade 3 neutropenia (7.4%), leading to weight-based dosing adjustments .
Phase III Trial in Chronic Primary ITP (ESLIM-01)
The randomized, double-blind ESLIM-01 trial (NCT05029635) assessed Sovleplenib 300 mg QD versus placebo in 188 patients :
| Endpoint | Sovleplenib (n=126) | Placebo (n=62) |
|---|---|---|
| Durable Response Rate | 48% (61/126) | 0% (0/62) |
| Median Time to Response | 8 days | 30 days |
| Platelet ≥50×10⁹/L at Week 24 | 62% (78/126) | 5% (3/62) |
Sovleplenib’s rapid onset of action (8 days vs. 30 days for placebo) and sustained efficacy position it as a first-in-class oral therapy for refractory ITP .
Emerging Applications in Acute Myeloid Leukemia (AML)
A Phase I trial (NCT03483948) is evaluating Sovleplenib combined with azacitidine in elderly AML patients. Preliminary data suggest synergistic hypomethylating effects, though results remain pending .
| Adverse Event | Sovleplenib Incidence | Placebo Incidence |
|---|---|---|
| Grade ≥3 Platelet Decrease | 7% (9/126) | 10% (6/62) |
| Grade ≥3 Neutropenia | 3% (4/126) | 0% (0/62) |
| Hypertension | 3% (4/126) | 0% (0/62) |
Most events were grade 1–2, with serious adverse events occurring in 21% (26/126) of Sovleplenib recipients versus 18% (11/62) on placebo . No treatment-related deaths were reported.
Comparative Analysis with Other Syk Inhibitors
Sovleplenib’s selectivity profile distinguishes it from predecessors:
| Agent | Syk IC | KDR IC | Clinical Stage |
|---|---|---|---|
| Sovleplenib | 1.2 nM | 1,450 nM | Phase III |
| Fostamatinib (R406) | 41 nM | 28 nM | Approved for ITP |
| Entospletinib | 7.7 nM | 1,890 nM | Phase II |
This selectivity reduces hypertension and vascular toxicity risks associated with KDR inhibition .
Future Directions and Ongoing Research
Current investigations focus on:
-
Combination Therapies: Pairing Sovleplenib with anti-CD20 antibodies or BTK inhibitors in B-cell malignancies.
-
Autoimmune Expansion: Trials in lupus nephritis and rheumatoid arthritis.
-
Biomarker Development: Identifying predictive markers of response via Syk pathway activation status.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume